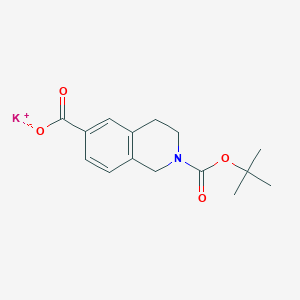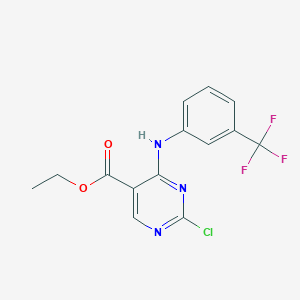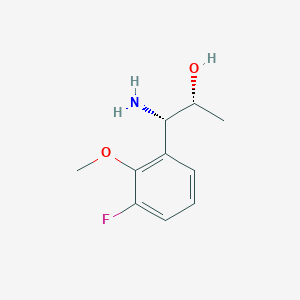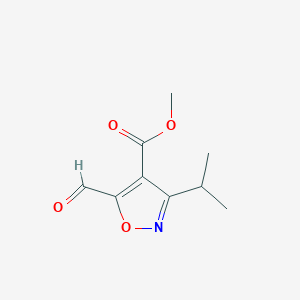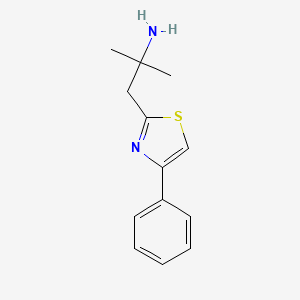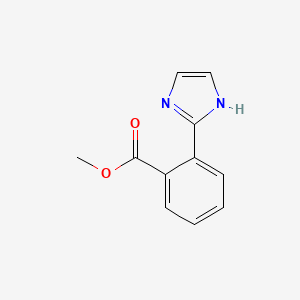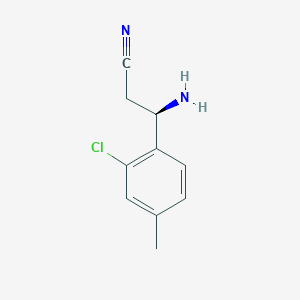![molecular formula C20H18O4 B13034072 Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design, offering enhanced solubility, membrane permeability, and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This intermediate can then be further functionalized to introduce the benzyl and benzoyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions and subsequent functionalization steps. The use of flow photochemical reactors can facilitate the efficient synthesis of the bicyclo[1.1.1]pentane core on a kilogram scale .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyloxy group.
Substitution: The benzyl and benzoyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the geometry of para-substituted benzene rings, allowing it to bind to similar targets. This interaction can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A precursor in the synthesis of benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-monomethyl ester: Another derivative with similar properties.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its benzoyloxy group enhances its solubility and stability, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C20H18O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
benzyl 3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C20H18O4/c21-17(16-9-5-2-6-10-16)24-20-12-19(13-20,14-20)18(22)23-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Clave InChI |
OYJGBLQYQKVCMN-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)
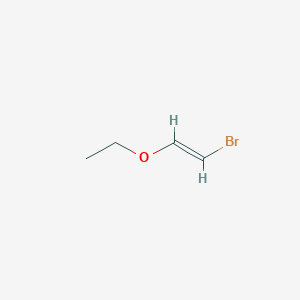

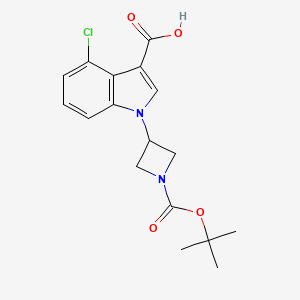


![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
